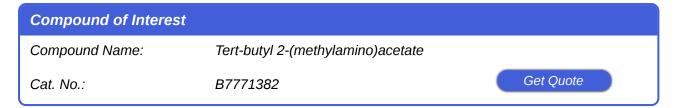


A Spectroscopic Comparison Guide to Tert-butyl 2-(methylamino)acetate from Different Suppliers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **tert-butyl 2-** (**methylamino**)acetate, a key building block in pharmaceutical synthesis. As product purity and consistency are paramount, this document outlines the expected spectroscopic data for this compound, offering a baseline for researchers to compare materials obtained from various suppliers. The data presented herein is a combination of predicted values and typical spectral characteristics observed for structurally similar compounds.

Data Presentation

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **tert-butyl 2-** (**methylamino**)acetate. These values serve as a benchmark for identity and purity assessment.

Table 1: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Notes
~3.30	S	2H	-CH2-	Chemical shift can vary based on solvent and concentration.
~2.45	S	3H	N-CH₃	
~1.80	br s	1H	N-H	Broad signal, may exchange with D ₂ O.
1.48	S	9Н	-С(СНз)з	Characteristic singlet for the tert-butyl group.

Table 2: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment	Notes
~171.5	C=O (Ester)	
~81.0	-C(CH3)3	Quaternary carbon of the tert- butyl group.
~54.0	-CH ₂ -	
~35.5	N-CH₃	_
~28.2	-C(CH ₃) ₃	Methyl carbons of the tert-butyl group.

Table 3: Expected Infrared (IR) Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment	Notes
~3350-3300	Medium, Sharp	N-H Stretch (Secondary Amine)	
~2970-2950	Strong	C-H Stretch (Aliphatic)	Multiple bands expected for CH ₃ and CH ₂ groups.
~1735	Strong	C=O Stretch (Ester)	A key diagnostic peak.
~1250 & ~1150	Strong	C-O Stretch (Ester)	
~1370 & ~1390	Medium-Strong	C-H Bend (tert-butyl)	Characteristic doublet for the tert-butyl group.

Table 4: Expected Mass Spectrometry (MS) Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment	Notes
145	Moderate	[M] ⁺	Molecular ion peak.
88	High	[M - C ₄ H ₉]+ or [M - 57]+	Loss of the tert-butyl group.
74	Moderate	[CH ₂ =N ⁺ (H)CH ₃]	Alpha-cleavage.
58	High	[CH₃NHCH₂]+	
57	Very High	[C4H9]+	tert-butyl cation, often the base peak.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended to be a general guide and may require optimization based on the specific instrumentation used.



- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: A sample of **tert-butyl 2-(methylamino)acetate** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Spectrometer: A 400 MHz NMR spectrometer.
 - Pulse Program: A standard single-pulse experiment (zg30).
 - Number of Scans: 16 to 32 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: -2 to 12 ppm.
 - Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
- 13C NMR Acquisition:
 - Spectrometer: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
 - Pulse Program: A standard proton-decoupled experiment (zgpg30).
 - Number of Scans: 512 to 1024 scans.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0 to 200 ppm.
 - Data Processing: The FID is processed with a line broadening of 1-2 Hz. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.



2. Infrared (IR) Spectroscopy

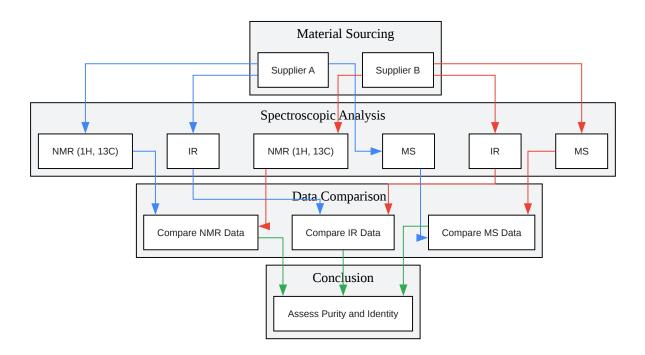
- Sample Preparation: As tert-butyl 2-(methylamino)acetate is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- IR Acquisition:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Mode: Transmittance.
 - Spectral Range: 4000 to 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16 to 32 scans.
 - Background: A background spectrum of the clean salt plates is recorded prior to the sample spectrum and automatically subtracted.
- 3. Mass Spectrometry (MS)
- Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) for GC-MS analysis.
- MS Acquisition (EI):
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-200.
 - Source Temperature: 200-250 °C.



 Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Mandatory Visualization

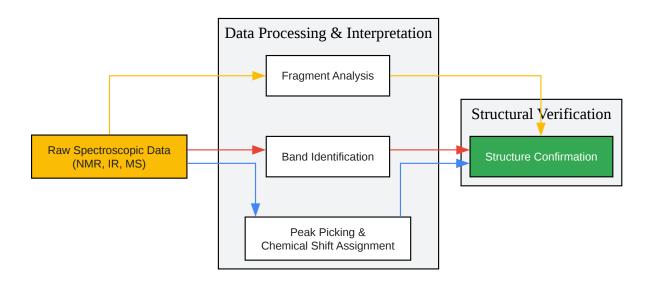
The following diagrams illustrate the logical workflow for the spectroscopic comparison of **tert-butyl 2-(methylamino)acetate** from different suppliers.



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Caption: Workflow for Spectroscopic Comparison.





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Caption: Spectroscopic Data Analysis Pathway.

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